4-Bromo-2-methoxy-N-propylbenzamide
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Description
4-Bromo-2-methoxy-N-propylbenzamide is a chemical compound with the CAS Number: 1393442-32-4 . It has a molecular weight of 272.14 and its IUPAC name is 4-bromo-2-methoxy-N-propylbenzamide .
Molecular Structure Analysis
The molecular formula of 4-Bromo-2-methoxy-N-propylbenzamide is C11H14BrNO2 . The InChI code for the compound is 1S/C11H14BrNO2/c1-3-6-13-11(14)9-5-4-8(12)7-10(9)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.14 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the retrieved data .Scientific Research Applications
Application in Chemistry
- Summary of the Application : This compound has been used in the synthesis and characterization of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides .
- Methods of Application or Experimental Procedures : The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results or Outcomes : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity. Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
properties
IUPAC Name |
4-bromo-2-methoxy-N-propylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-6-13-11(14)9-5-4-8(12)7-10(9)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTRLGGVXIIGJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxy-N-propylbenzamide |
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